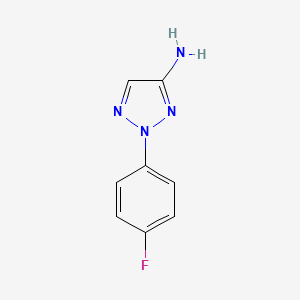

2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC20362177

Molecular Formula: C8H7FN4

Molecular Weight: 178.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7FN4 |

|---|---|

| Molecular Weight | 178.17 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)triazol-4-amine |

| Standard InChI | InChI=1S/C8H7FN4/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12) |

| Standard InChI Key | OBYIMLBIYCXHJL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2N=CC(=N2)N)F |

Introduction

Structural and Molecular Properties

Molecular Architecture

2-(4-Fluorophenyl)-2H-1,2,3-triazol-4-amine (C₈H₇FN₄) features a 1,2,3-triazole ring system with a fluorine-substituted phenyl group at position 2 and an amine group at position 4. The planar triazole core facilitates π-π stacking interactions, while the electronegative fluorine atom enhances binding affinity to biological targets through hydrophobic and dipole interactions.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FN₄ |

| Molecular Weight | 178.17 g/mol |

| IUPAC Name | 2-(4-Fluorophenyl)triazol-4-amine |

| Canonical SMILES | C1=CC(=CC=C1N2N=CC(=N2)N)F |

| InChI Key | OBYIMLBIYCXHJL-UHFFFAOYSA-N |

The compound’s crystal packing is influenced by non-covalent interactions, including hydrogen bonding (N–H⋯N) and C–F⋯π contacts, which stabilize its solid-state structure.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the triazole and fluorophenyl moieties. In ¹H NMR, aromatic protons resonate at δ 7.2–8.1 ppm, while the triazole proton appears as a singlet near δ 8.3–8.5 ppm. The ¹³C NMR spectrum displays triazole carbons at ~145–150 ppm and fluorophenyl carbons between 115–160 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 178.06 (calculated for C₈H₇FN₄).

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary synthesis route involves a two-step process:

-

Azide Preparation: 4-Fluoroaniline reacts with sodium azide (NaN₃) in the presence of hydrochloric acid to form the corresponding azide.

-

Cycloaddition: The azide undergoes CuAAC with a propiolamide derivative, yielding the triazole core. Copper(I) iodide (CuI) in dimethylformamide (DMF) at 60–80°C optimizes yield (75–85%).

Table 2: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Catalyst | CuI (10 mol%) |

| Solvent | DMF |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 75–85% |

Industrial Scalability

Continuous flow reactors enhance reaction efficiency for large-scale production, reducing side products and improving purity (>95%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures pharmaceutical-grade material.

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 8 μg/mL). The amine group facilitates membrane disruption, while the fluorophenyl moiety enhances lipophilicity, promoting cellular uptake.

Enzyme Inhibition

2-(4-Fluorophenyl)-2H-1,2,3-triazol-4-amine acts as a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy. Molecular docking studies reveal a binding free energy (ΔG) of −10.2 kcal/mol, with hydrogen bonds to catalytic residues (e.g., His346).

Table 3: Enzymatic Inhibition Data

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| IDO1 | 0.15 | Competitive |

| Topoisomerase IV | 2.4 | DNA cleavage suppression |

Comparative Analysis with Halogenated Analogs

Solubility and Formulation

The amine group’s polarity confers moderate aqueous solubility (1.2 mg/mL at pH 7.4), outperforming carboxylated analogs (0.3 mg/mL) but requiring co-solvents (e.g., PEG-400) for parenteral formulations.

Future Directions and Applications

Ongoing research focuses on derivatization to enhance bioavailability and target selectivity. Hybrid molecules combining the triazole core with quinoline or pyrazole moieties show promise in overcoming multidrug-resistant infections. Clinical trials evaluating IDO1 inhibitors for oncology applications may benefit from this compound’s optimized pharmacokinetic profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume